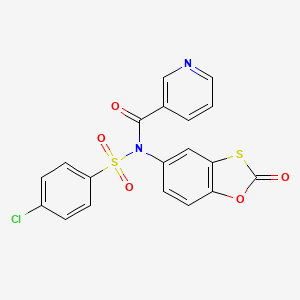![molecular formula C22H16Cl2N4O2S B11568762 6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11568762.png)
6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of hydrazine derivatives with appropriate nitriles.
Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the furan, triazole, and thiadiazine intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazole and thiadiazine rings, leading to the formation of dihydro derivatives.
Substitution: The dichlorophenyl and methoxyphenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole and dihydrothiadiazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the triazole and thiadiazine rings allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: is similar to other triazolothiadiazines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H16Cl2N4O2S |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C22H16Cl2N4O2S/c1-29-15-5-2-13(3-6-15)10-21-25-26-22-28(21)27-18(12-31-22)20-9-8-19(30-20)16-7-4-14(23)11-17(16)24/h2-9,11H,10,12H2,1H3 |
InChI Key |
UHGSFCLDKYJTFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11568679.png)
![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11568683.png)
![N-(2-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11568686.png)
![8-[(furan-2-ylmethyl)amino]-3,7-dimethyl-1-[3-(trimethylsilyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11568689.png)
![6-(4-Chlorophenyl)-2-(2,3-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11568694.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B11568703.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B11568711.png)

![Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568721.png)
![7-Bromo-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568724.png)
![1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11568725.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568726.png)
![8-Butyl-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11568738.png)
![5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B11568745.png)
